molecular formula C17H16N2O4S B2714940 3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide CAS No. 324538-54-7

3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide

Cat. No. B2714940
CAS RN: 324538-54-7
M. Wt: 344.39
InChI Key: VMWPGSRRTKRSKN-UHFFFAOYSA-N
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Description

Benzamides are a significant class of amide compounds . They have been widely used in various industries including medical, industrial, biological and potential drug industries . They are found in various natural products in organic chemistry .


Synthesis Analysis

Benzamides can be synthesized starting from benzoic acid and amine derivatives . The obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .


Molecular Structure Analysis

The structure of benzamides can be analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

Benzamides can undergo various chemical reactions. For example, they can be used in the synthesis of anti-inflammatory properties of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can be determined by various methods such as IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

Scientific Research Applications

Synthesis and Derivatives

  • Benzamides, including those similar to 3,4-dimethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide, have been synthesized for various scientific purposes. For instance, a study discussed the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, showcasing the diversity of derivatives and the scope for chemical innovation in this domain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Potential Biological Activities

  • The synthesis and study of benzamides with different structures have led to findings on their potential biological activities. This includes research on compounds with the 1,3,4-thiadiazole core, a pharmacological scaffold, to assess their biological properties, such as antimicrobial and antiproliferative activities (Gür et al., 2020).

Pharmaceutical Research

  • Research in the pharmaceutical sector often involves the synthesis and characterization of benzamide derivatives. For example, studies have been conducted on the synthesis, characterization, antioxidant, and antibacterial activities of new 2,3-dimethoxy and 3-acetoxy-2-methyl benzamides, demonstrating their relevance in pharmaceutical research (Yakan et al., 2020).

Receptor Binding Studies

  • Benzamide derivatives have been used in receptor binding studies, which are crucial for understanding molecular interactions in biological systems. An example is the study of sigma-2 receptors using benzamide analogues, contributing to the broader understanding of molecular pharmacology (Xu et al., 2005).

Mechanism of Action

The mechanism of action of benzamides can vary depending on the specific compound and its application. For example, some benzamides have shown anti-inflammatory activity .

properties

IUPAC Name

3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4S/c1-21-11-8-7-10(9-13(11)23-3)16(20)19-17-18-15-12(22-2)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMWPGSRRTKRSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide

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